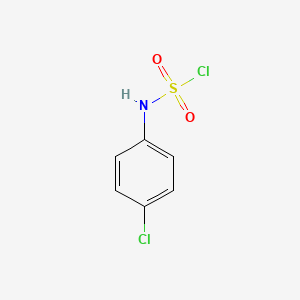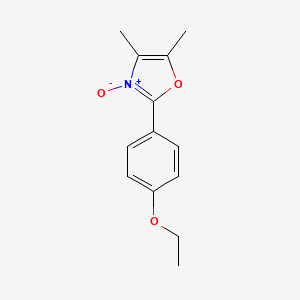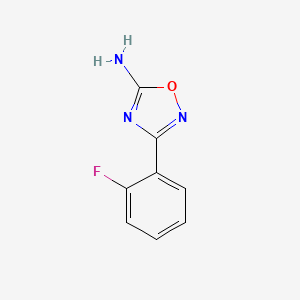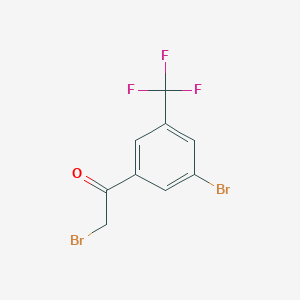
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group and a 1-methylpyrazol-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine typically involves the reaction of 2-(1-methylpyrazol-4-yl)pyrimidine with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions. The reaction proceeds via electrophilic substitution at the 4-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- 4-(Hydroxymethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
- 4-(Methylthio)-2-(1-methylpyrazol-4-yl)pyrimidine
Uniqueness
4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Propiedades
Fórmula molecular |
C9H9ClN4 |
|---|---|
Peso molecular |
208.65 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C9H9ClN4/c1-14-6-7(5-12-14)9-11-3-2-8(4-10)13-9/h2-3,5-6H,4H2,1H3 |
Clave InChI |
SFPLQSYJFTUTKE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NC=CC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)



![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)







![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
